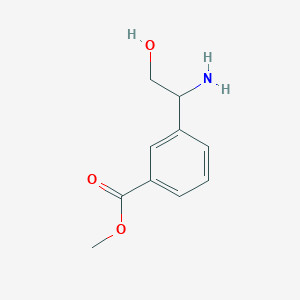

Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Description

Structural Features and Core Chemical Motifs of Methyl 3-(1-amino-2-hydroxyethyl)benzoate

The structure of this compound is characterized by three main components: a benzene (B151609) ring, a methyl ester group, and a 1-amino-2-hydroxyethyl side chain.

Benzene Ring: The aromatic core provides a stable scaffold.

Methyl Ester Group (-COOCH₃): Located at the meta-position (C3) of the ring, this group is an electron-withdrawing moiety that influences the aromatic ring's reactivity. Esters can undergo various transformations, such as amidation. researchgate.net

Amino Alcohol Group (-CH(NH₂)-CH₂OH): This is the most functionally rich portion of the molecule. It contains a primary amine and a primary alcohol on adjacent carbons. This vicinal amino alcohol motif is a key feature in many natural products and synthetic compounds. chemsynthesis.com The carbon atom attached to the amino group is a chiral center.

A plausible synthetic route to this compound could involve the reduction of a precursor like methyl 3-(aminoacetyl)benzoate. The ketone in this precursor would be reduced to a secondary alcohol. doubtnut.com Another potential pathway is the reduction of a corresponding nitro compound, such as methyl 3-(2-hydroxy-1-nitroethyl)benzoate, a common strategy for synthesizing aromatic amines. sciencemadness.orgprepchem.com

Table 1: Key Structural Motifs and Their Potential Reactivity

| Motif | Chemical Group | Potential Synthetic Transformations |

| Aromatic Ring | Phenyl | Electrophilic Aromatic Substitution (e.g., nitration) aiinmr.com |

| Ester | Methyl Benzoate (B1203000) | Hydrolysis, Amidation researchgate.net |

| Amino Alcohol | 1-Amino-2-hydroxyethyl | Acylation, Alkylation, Oxidation |

Stereochemical Considerations and Enantiomeric Forms of this compound

The presence of a stereocenter at the carbon bearing the amino group means that this compound exists as a pair of enantiomers: (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate and (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate. The separation and synthesis of single enantiomers of such compounds are of high importance because the biological activity of chiral molecules often resides in only one of the enantiomeric forms.

The separation of enantiomers of related phenylethylamines and amino alcohols is commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). google.com This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, allowing for their separation. nih.govphenomenex.com Common CSPs include those based on polysaccharides or Pirkle-type phases, which rely on forming temporary diastereomeric complexes to achieve separation. phenomenex.com For analytical purposes, derivatization of the amino or alcohol group can be employed to enhance detection and separation. nih.gov

The stereoselective synthesis of β-amino alcohols is a significant area of research. Methods include:

Asymmetric Aminohydroxylation: This method can introduce the amino and hydroxyl groups simultaneously across a double bond in a stereocontrolled manner. chemsynthesis.com

Reduction of α-amino ketones: The asymmetric reduction of a precursor like methyl 3-(aminoacetyl)benzoate using chiral catalysts can yield a specific enantiomer of the target alcohol.

Ring-opening of chiral epoxides: The reaction of an amine with a chiral epoxide can produce enantiomerically pure β-amino alcohols.

Emerging Research Directions and Academic Significance of the Compound Class

The academic significance of this compound and its analogs stems from their role as versatile building blocks in organic synthesis and medicinal chemistry. The phenylethanolamine scaffold is a core component of many neurotransmitters and pharmaceutical agents. researchgate.net

Emerging research directions focus on:

Development of Novel Synthetic Methods: There is ongoing interest in creating more efficient and environmentally friendly methods for producing chiral β-amino alcohols. This includes the use of biocatalysis, where enzymes are used to perform stereoselective transformations. For example, multi-enzyme systems have been developed for the synthesis of related compounds like 3-amino-2-hydroxy acetophenone. chemistryviews.org

Intermediates for Complex Molecules: Aminobenzoic acid derivatives are valuable intermediates for synthesizing heterocyclic compounds with potential pharmacological applications. nih.gov The title compound could serve as a precursor for more complex molecules through reactions involving its amine, alcohol, and ester functionalities.

Combinatorial Chemistry and Drug Discovery: The structural motifs present in this compound make it a candidate for inclusion in libraries of small molecules used for drug screening. The synthesis of related benzoate derivatives is an active area of research for discovering new bioactive compounds. researchgate.netiucr.org

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-(1-amino-2-hydroxyethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKARUQMLVLNEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 1 Amino 2 Hydroxyethyl Benzoate and Its Derivatives

Esterification Protocols in the Formation of Benzoate (B1203000) Precursors

Catalytic Systems in Esterification Reactions

The esterification of benzoic acid and its derivatives is often a reversible reaction, necessitating the use of catalysts to drive the equilibrium towards the product side. tcu.edu A variety of catalytic systems have been developed to facilitate this transformation, ranging from simple acid catalysts to more complex and environmentally benign options.

Acid Catalysis: Concentrated sulfuric acid is a classic and effective catalyst for Fischer esterification, a process that involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. tcu.eduyoutube.com The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and promoting nucleophilic attack by the alcohol. youtube.com While effective, the use of strong mineral acids can lead to side reactions and require neutralization and extensive purification steps.

Solid Acid Catalysts: To circumvent the issues associated with homogeneous acid catalysts, heterogeneous solid acid catalysts have been employed. Amberlyst-15, a sulfonic acid-based ion-exchange resin, has demonstrated high catalytic activity in the esterification of benzoic acid. iiste.orgiiste.orgresearchgate.net Its advantages include ease of separation from the reaction mixture and potential for recycling, contributing to a more sustainable process. iiste.orgiiste.orgresearchgate.net Other solid acid catalysts, such as those based on zirconia, have also been investigated for their catalytic potential in esterification reactions under mild and environmentally friendly conditions. acs.org

Enzymatic Catalysis: Lipases, such as Candida rugosa lipase, have been utilized for the enzyme-catalyzed synthesis of methyl benzoate. nih.gov This biocatalytic approach offers high selectivity and operates under mild conditions, often in organic media. nih.gov The enzyme's activity can be influenced by factors such as water content and the nature of the organic solvent. nih.gov

Deep Eutectic Solvents (DESs): A novel and green approach involves the use of deep eutectic solvents (DESs) as both catalysts and reaction media. dergipark.org.trrsc.org DESs formed from components like choline (B1196258) chloride and p-toluenesulfonic acid have shown high catalytic activity in the synthesis of methyl benzoate, with the added benefits of being low-cost, biodegradable, and easy to prepare. dergipark.org.trrsc.org

Other Catalytic Systems:

Tin(II) Compounds: Tin(II) compounds have been used as catalysts for the esterification of benzoic acid with long-chain alcohols, offering the advantage of easy separation of the catalyst after the reaction. google.com

Quaternary Ammonium (B1175870) Salts: These salts can enhance the nucleophilicity of carboxylic acids, allowing for the direct esterification of benzyl (B1604629) chloride without the need for a strong base. rsc.orggoogle.com

2-Methyl-6-nitrobenzoic Anhydride (B1165640): In the presence of a basic catalyst like 4-(dimethylamino)pyridine, this mixed anhydride promotes the efficient esterification of carboxylic acids with alcohols at room temperature. acs.org

The choice of catalyst depends on various factors, including the specific benzoic acid derivative, the desired reaction conditions, and considerations for process sustainability and scalability.

Optimized Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of benzoate precursors requires careful optimization of reaction conditions. Key parameters that are often manipulated include temperature, reactant molar ratio, and reaction time.

Temperature: The reaction temperature significantly influences the rate of esterification. Higher temperatures generally increase the reaction rate but can also promote side reactions, such as dehydration of alcohols or the formation of colored byproducts. google.com The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. For instance, in the esterification of benzoic acid with various alcohols, temperatures can range from 55°C to 250°C depending on the catalyst and reactants used. dergipark.org.trgoogle.com

Molar Ratio of Reactants: According to Le Chatelier's principle, using an excess of one reactant, typically the alcohol, can shift the equilibrium towards the formation of the ester and water. tcu.edu This is a common strategy to maximize the conversion of the more valuable carboxylic acid. For example, in the esterification of benzoic acid with glycerol (B35011), an 8:1 molar ratio of glycerol to benzoic acid was found to be optimal. iiste.orgiiste.orgresearchgate.net Similarly, in the synthesis of methyl benzoate, using methanol (B129727) as the solvent ensures a large excess, driving the reaction to completion. youtube.com

Removal of Water: The removal of water, a product of the esterification reaction, is another effective way to drive the equilibrium forward. tcu.edu This can be achieved through azeotropic distillation using a Dean-Stark apparatus, particularly when the alcohol forms an azeotrope with water. tcu.edu

Reaction Time: The duration of the reaction is a critical factor. The reaction is typically monitored until the concentration of the starting carboxylic acid is minimized, as indicated by techniques like thin-layer chromatography or by measuring the acid index of the reaction mixture. iiste.orgiiste.orgresearchgate.netgoogle.com Prolonged reaction times at high temperatures can sometimes lead to the formation of byproducts. iiste.orgiiste.org

Solvent Choice: The solvent can play a crucial role, especially in enzymatic and certain catalyzed reactions. For instance, in the lipase-catalyzed synthesis of methyl benzoate, a mixture of hexane (B92381) and toluene (B28343) is used, where toluene is necessary for solubilizing the benzoic acid but can also affect the reaction kinetics. nih.gov In some cases, the reaction can be performed solvent-free, which offers environmental and economic advantages. iiste.orgiiste.orgresearchgate.net

By carefully controlling these parameters, chemists can optimize the synthesis of benzoate precursors, ensuring high yields and purity, which are essential for the subsequent steps in the synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate.

Introduction of the Amino Alcohol Moiety via Nucleophilic Substitution Reactions

A crucial step in the synthesis of this compound is the introduction of the 1-amino-2-hydroxyethyl group onto the benzoate ring. This is commonly achieved through nucleophilic substitution reactions, where a nucleophile containing the amino and alcohol functionalities, or a precursor thereof, attacks an electrophilic center on the benzoate derivative. nih.govrsc.org

One of the most prevalent methods for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. scirp.orgthieme-connect.com This approach is highly atom-efficient and can be catalyzed by various agents, including zeolites and metal complexes. acs.orgscirp.org The use of cyclic carbonates as an alternative to epoxides offers safety advantages as they are less hazardous. scirp.org Another strategy involves the substitution of a leaving group on an alcohol with an amine nucleophile, a transformation that can be facilitated by transition metal catalysts through a "borrowing hydrogen" mechanism. rsc.org This method is considered atom-economic and environmentally benign as it produces water as the only byproduct. rsc.org Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, offering a solvent-free and sustainable alternative. nih.gov

Regioselective Strategies for Amino Alcohol Addition

Regioselectivity is a critical consideration in the synthesis of β-amino alcohols, as the nucleophilic attack can potentially occur at two different positions on the electrophile, leading to isomeric products. scirp.org In the context of epoxide ring-opening, the reaction of an amine with an unsymmetrical epoxide can yield two regioisomers. The outcome is often influenced by the nature of the catalyst and the reaction conditions.

For instance, the use of large-pore zeolite catalysts, such as Na-Y zeolite, has been shown to afford high regioselectivity in the synthesis of 1-(phenylamino)propan-2-ol (B3340236) from aniline (B41778) and propylene (B89431) carbonate. scirp.org The Lewis acid-base properties of the zeolite play a significant role in directing the nucleophilic attack. scirp.org Similarly, solid acid catalysts based on zirconia, like TiO2−ZrO2 mixed oxide, have been employed for the regioselective ring-opening of epoxides with amines in water, demonstrating the potential for environmentally friendly and selective synthesis. acs.org

Dual catalytic systems, combining an iridium photocatalyst with a copper complex, have been developed for the regioselective amino-functionalization of allyl alcohols. nih.gov This method allows for the incorporation of an amine and a nucleophile onto the allyl alcohol with high regioselectivity. nih.gov The reaction proceeds through the formation of an N-centered radical, which undergoes cyclization before being intercepted by the copper catalyst. nih.gov

Stereoselective Control in the Formation of the 1-amino-2-hydroxyethyl Group

The 1-amino-2-hydroxyethyl group contains a stereocenter, making stereoselective synthesis a key challenge. The development of methods to control the stereochemistry of this moiety is crucial for producing enantiomerically pure final products, which is often a requirement for biologically active molecules.

One of the most direct approaches to stereoselective β-amino alcohol synthesis is the Sharpless asymmetric aminohydroxylation of alkenes. This method, however, can sometimes suffer from moderate yields due to regioselectivity issues. A more common strategy involves the stereospecific ring-opening of chiral epoxides with nitrogen nucleophiles. Since both cis- and trans-epoxides are available in high enantiomeric purity, this method provides access to both syn- and anti-β-amino alcohols. For example, the aminolysis of chiral epoxides catalyzed by magnetic nano Fe3O4 proceeds with complete inversion of stereochemistry, indicative of an SN2-type mechanism, yielding chiral β-amino alcohols with excellent enantioselectivity. thieme-connect.com

Transition metal-catalyzed asymmetric hydrogenation of aminoketones is another powerful tool for the stereoselective synthesis of amino alcohols. Ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of 2-aminoacetophenones to produce optically active 2-amino-1-phenylethanols. google.com

When the substrate already contains a stereocenter, the formation of the new stereocenter in the 1-amino-2-hydroxyethyl group can lead to diastereomers. Diastereoselective synthesis aims to control the formation of these diastereomers.

Aldolization reactions of α-aminonitriles with aldehydes can provide diastereomerically pure anti-β-hydroxy-α-aminonitriles. researchgate.net This methodology can be applied to chiral, non-racemic aldehydes to achieve good levels of diastereoselectivity. researchgate.net

The reduction of β-amino ketones is a common route to γ-amino alcohols, and the diastereoselectivity of this reduction can be controlled by the choice of reagents and catalysts. rsc.org For example, asymmetric transfer hydrogenation using an Iridium catalyst can produce the anti-diastereomer, while asymmetric hydrogenation with a Rhodium-based BINAP catalyst can yield the syn-diastereomer. rsc.org

Substrate-controlled diastereoselective synthesis relies on the inherent chirality of the starting material to direct the stereochemical outcome of the reaction. For example, nucleophilic additions to α-amino-β-silyloxy aldehydes can be controlled by chelation or Felkin-Anh models depending on the protecting groups on the nitrogen atom.

Chiral Auxiliary and Catalyst-Mediated Enantioselective Methods

The creation of enantiomerically pure β-amino alcohols like this compound is a significant challenge in synthetic chemistry. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries are typically recoverable for reuse. sigmaaldrich.com

One widely adopted class of chiral auxiliaries is the oxazolidinones, often popularized by David A. Evans. wikipedia.org These can be prepared from readily available amino alcohols. wikipedia.org In a typical sequence, the oxazolidinone is acylated, and the resulting imide is enolized. Subsequent reaction of this chiral enolate with an aldehyde, known as an aldol (B89426) reaction, proceeds with high diastereoselectivity to establish two new stereocenters. wikipedia.orgnih.gov The auxiliary can then be cleaved under mild hydrolytic conditions. nih.gov For instance, chiral oxazolidinones derived from cis-1-amino-2-hydroxyindan have been shown to yield aldol products with almost complete diastereofacial selectivity (>99% d.e.) when reacted with various aldehydes. nih.gov

Pseudoephedrine and its analogue, pseudoephenamine, serve as highly effective chiral auxiliaries, particularly in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. nih.govharvard.edunih.gov Amides are formed from the chiral auxiliary and a carboxylic acid. Deprotonation followed by alkylation proceeds with high stereocontrol. nih.gov A key advantage of using pseudoephenamine is that its derivatives exhibit a greater tendency to be crystalline, simplifying purification, and it is not subject to the same regulatory restrictions as pseudoephedrine. nih.govharvard.edu

Amino acids and their derivatives are also employed as chiral auxiliaries. researchgate.net For example, (S)-1-Phenylethylamine (α-PEA) is a versatile chiral auxiliary used in the diastereoselective synthesis of various compounds, including those with medicinal interest. mdpi.com It can be used to synthesize chiral piperidones and tetrahydro-β-carboline derivatives, with diastereomers often being separable by column chromatography. mdpi.comresearchgate.net

Catalyst-mediated enantioselective methods typically involve the asymmetric reduction of a prochiral ketone precursor, such as an α-aminoketone. This is a common strategy for synthesizing phenylethanolamines. wikipedia.org While specific catalytic systems for this compound are not detailed in the provided results, the general principle involves using a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively produce one enantiomer of the alcohol.

| Method | Chiral Auxiliary/Catalyst | Key Features |

| Aldol Reaction | Oxazolidinones (e.g., from cis-1-amino-2-hydroxyindan) | Establishes two contiguous stereocenters with high diastereoselectivity (>99% d.e.). wikipedia.orgnih.gov |

| Asymmetric Alkylation | Pseudoephedrine / Pseudoephenamine | Provides access to enantiomerically enriched carboxylic acids, aldehydes, and alcohols; pseudoephenamine derivatives are often crystalline. nih.govharvard.edunih.gov |

| Diastereoselective Synthesis | (S)-1-Phenylethylamine (α-PEA) | Versatile auxiliary for synthesizing complex chiral molecules; products often separable by chromatography. mdpi.comresearchgate.net |

Synthesis of Structural Analogues and Congeners of this compound

The synthesis of structural analogues of this compound is crucial for developing new therapeutic agents and understanding structure-activity relationships. These analogues can feature modifications on the aromatic ring, the ethanolamine (B43304) side chain, or the ester functionality.

A common strategy involves modifying the starting materials. For example, using substituted benzaldehydes in a multi-component reaction, such as the Ugi reaction, can lead to a variety of N-substituted phenylethanolamine derivatives. researchgate.net A study on the synthesis of novel phenylethanolamine derivatives containing acetanilides as β3-adrenergic receptor agonists illustrates this approach, where various heterocyclic acetanilides were incorporated. nih.gov

Analogues with modified side chains have also been synthesized. For instance, an improved process was developed for the synthesis of Methyl 3-(2-amino-2-thioethyl)benzoate, a thioxo-analogue, starting from methyl benzoate. researchgate.net The synthesis involved chloromethylation, cyanidation, and a subsequent thio-reaction. researchgate.net Furthermore, the synthesis of β2- and β3-amino acids, which are structural isomers of β-amino acids, has been achieved through enantioselective lithiation of Boc-1,3-oxazinanes followed by cross-coupling reactions. nih.gov This methodology allows for the creation of valuable chiral building blocks for peptidomimetics. nih.gov

The synthesis of N-benzyl protected analogues has also been explored. Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate was synthesized via a Michael addition between N-benzylethanolamine and methyl acrylate. st-andrews.ac.uk This intermediate can be further modified, for example, by converting the hydroxyl group into a halide, creating precursors for more complex heterocyclic structures. st-andrews.ac.uk

| Analogue Type | Synthetic Strategy | Key Starting Materials/Reactions |

| Phenyl Ring Substituted | Multi-component Reactions | Substituted benzaldehydes, anthranilic acid, isocyanides (Ugi reaction). researchgate.net |

| Side-Chain Modified (Thio-analogue) | Multi-step synthesis | Methyl benzoate, chloromethylation, cyanidation, thio-reaction. researchgate.net |

| N-Substituted | Michael Addition | N-benzylethanolamine, methyl acrylate. st-andrews.ac.uk |

| Isomeric (β2/β3-amino acids) | Enantioselective lithiation & cross-coupling | Boc-1,3-oxazinane, sparteine, organozinc reagents. nih.gov |

Advanced Purification Techniques for Synthetic Intermediates and Final Products

The purification of synthetic intermediates and the final active pharmaceutical ingredient is a critical step in the manufacturing process, ensuring high purity and the removal of potentially harmful byproducts and reagents.

Column chromatography (CC) is a fundamental and widely used technique for the purification of intermediates in the synthesis of this compound and its analogues. chemicalbook.com It is particularly effective for separating diastereomeric products formed during asymmetric synthesis. For example, when using chiral auxiliaries like (R)-1-arylethylamine, the resulting diastereomers can be effectively separated by column chromatography. researchgate.net The choice of solvent system (eluent) is critical for achieving good separation. chemicalbook.com In some synthetic routes, particularly those employing pseudoephenamine as a chiral auxiliary, the intermediates have a high propensity to be crystalline, which can simplify purification by recrystallization, potentially reducing the reliance on chromatography. nih.govharvard.edu

High-Performance Liquid Chromatography (HPLC) is another essential tool, primarily used for analytical purposes to determine the purity and stereochemical integrity of the synthesized compounds. It is the method of choice for determining the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of chiral molecules. nih.gov For instance, after a stereoselective aldol reaction using a chiral oxazolidinone, HPLC analysis is used to quantify the ratio of the desired diastereomer to the undesired ones. nih.gov While primarily an analytical technique, preparative HPLC can be used for the purification of small quantities of high-purity material, although it is less common for large-scale production due to cost and complexity.

Mechanistic Investigations into the Chemical Reactivity of Methyl 3 1 Amino 2 Hydroxyethyl Benzoate

Oxidation Reactions of Hydroxyl and Amino Functionalities

The structure of Methyl 3-(1-amino-2-hydroxyethyl)benzoate contains two primary functional groups susceptible to oxidation: a primary alcohol (-CH₂OH) and a primary amine (-NH₂). The reactivity and product outcome depend significantly on the choice of oxidizing agent and reaction conditions.

The primary hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid. The choice of reagent is critical for controlling the extent of oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to a carboxylic acid. Milder, more selective reagents are required to stop the oxidation at the aldehyde stage.

The primary amino group is also reactive towards oxidation, though the reactions can be complex, yielding a variety of products including nitroso compounds, imines, or nitriles, depending on the specific reagents and reaction pathways. The presence of the benzylic position and the electron-donating nature of the amine can influence the reaction's course.

Reduction Chemistry of the Ester Group

The ester functionality of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using powerful hydride-transfer reagents.

Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of readily reducing esters to primary alcohols. harvard.edu The reaction proceeds through a nucleophilic acyl substitution, followed by a nucleophilic addition, effectively adding two hydride ions to the carbonyl carbon. ucalgary.ca The mechanism involves the formation of a tetrahedral intermediate which then eliminates the methoxide (B1231860) leaving group to form an aldehyde. This aldehyde is immediately reduced by another equivalent of the hydride reagent to the primary alcohol. ucalgary.calibretexts.org

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters. ucalgary.ca However, lithium borohydride (LiBH₄) shows greater reactivity than NaBH₄ and is often used for the selective reduction of esters in the presence of less reactive functional groups like carboxylic acids or amides. harvard.edu Another reagent, diisobutylaluminum hydride (DIBAL-H), can be used to reduce esters to aldehydes if the reaction is carried out at low temperatures, such as -78 °C, which prevents the further reduction of the aldehyde product. libretexts.org

| Reducing Agent | Reactivity with Esters | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol | harvard.eduucalgary.ca |

| Sodium Borohydride (NaBH₄) | Very Low / No Reaction | No Reaction | ucalgary.ca |

| Lithium Borohydride (LiBH₄) | Moderate to High | Primary Alcohol | harvard.edu |

| Diisobutylaluminum Hydride (DIBAL-H) | High (temperature dependent) | Aldehyde (at -78 °C) | libretexts.org |

Electrophilic Aromatic Substitution Pathways on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two groups that influence the regioselectivity of electrophilic aromatic substitution reactions: the methyl ester group (-COOCH₃) and the 1-amino-2-hydroxyethyl group (-CH(NH₂)CH₂OH).

The methyl ester group is an electron-withdrawing group and acts as a deactivator for the aromatic ring, making it less reactive towards electrophiles than benzene itself. umkc.edu It directs incoming electrophiles to the meta position. This directing effect is demonstrated in the nitration of methyl benzoate (B1203000), which predominantly yields methyl 3-nitrobenzoate. umkc.eduaiinmr.comyoutube.com The reaction requires strong acidic conditions (a mixture of concentrated nitric and sulfuric acids) to generate the highly reactive nitronium ion (NO₂⁺) electrophile. aiinmr.commnstate.edu

Conversely, the 1-amino-2-hydroxyethyl side chain contains activating groups. The alkyl chain is weakly activating, while the amino (-NH₂) and hydroxyl (-OH) groups are strong activators. These groups are ortho, para-directors. However, under the strongly acidic conditions typical for many electrophilic aromatic substitution reactions (like nitration), the primary amino group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺). This protonated group becomes a strong deactivator and a meta-director.

Therefore, the outcome of an electrophilic aromatic substitution on this compound is highly dependent on the reaction conditions. Under strongly acidic conditions, both substituents would direct incoming electrophiles to the positions meta to themselves, leading to a complex product mixture.

| Substituent Group | Electronic Effect | Directing Influence | Reference |

|---|---|---|---|

| -COOCH₃ (Methyl Ester) | Electron-Withdrawing (Deactivating) | Meta | umkc.edu |

| -CH(NH₂)CH₂OH | Electron-Donating (Activating) | Ortho, Para | General Principle |

| -CH(NH₃⁺)CH₂OH (under acidic conditions) | Electron-Withdrawing (Deactivating) | Meta | General Principle |

Mechanistic Aspects of Aminolysis Reactions Involving Benzoate Esters

The reaction of an ester with an amine to form an amide is known as aminolysis. libretexts.org This nucleophilic acyl substitution is a fundamental reaction, and its mechanism has been the subject of extensive investigation, particularly for benzoate esters. chemistrysteps.com

The aminolysis of esters can proceed through two primary mechanistic pathways: a concerted mechanism or a stepwise mechanism. nih.gov

Stepwise Mechanism: This pathway involves two distinct steps. The first step is the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. nih.govyoutube.com This intermediate can be zwitterionic or, following a rapid proton transfer, neutral. youtube.comacs.org In the second step, the carbonyl group reforms with the expulsion of the alkoxy leaving group (e.g., methoxide) to yield the final amide product. chemistrysteps.com

Concerted Mechanism: In this pathway, the nucleophilic attack by the amine, proton transfer, and the departure of the leaving group occur simultaneously in a single transition state, without the formation of a distinct tetrahedral intermediate. nih.govacs.org

Computational studies using density functional theory (DFT) on the reaction of methyl benzoate with ammonia (B1221849) have shown that the concerted and neutral stepwise pathways have similar activation energies. acs.orgnih.govresearchgate.net However, further analysis indicates that the most favorable reaction route is a stepwise mechanism that is facilitated by general base catalysis. nih.gov Quantum mechanical studies on other activated esters also support the role of concerted pathways where proton transfer is a key feature of the transition state. nih.govacs.orgnih.gov

Computational studies on the aminolysis of methyl benzoate confirm that this catalytic process leads to considerable energy savings. acs.orgnih.gov The catalytic role is realized by facilitating the proton-transfer processes within the reaction. acs.orgnih.gov The rate-limiting step in such a catalyzed reaction often involves proton transfer occurring in concert with the departure of the leaving group. nih.gov The Brønsted coefficient (β), which relates the reaction rate to the pKa of the catalyzing base, provides insight into the degree of proton transfer in the transition state. A β value of 0.7 for the intramolecular aminolysis of a benzoate ester indicates that proton transfer is significantly advanced in the rate-limiting step. nih.gov

The kinetics and energetics of aminolysis are influenced by the structure of both the ester and the amine. For the ammonolysis of benzoate esters in liquid ammonia, the reaction rate increases with the acidity of the leaving group alcohol. researchgate.net Kinetic studies on the aminolysis of substituted benzoates with various amines show that the reaction often proceeds through a stepwise mechanism where the breakdown of the tetrahedral intermediate is the rate-determining step. researchgate.net

Computational studies on the aminolysis of methyl benzoate with different amines have provided quantitative data on the energetics of the reaction. researchgate.net The relative energies of the tetrahedral intermediate and the final amide product determine the feasibility of the reaction. For instance, reactions with ammonia, ethylamine, and benzylamine (B48309) show favorable energetics with low-energy intermediates and products. researchgate.net In contrast, the reaction with aniline (B41778) is energetically unfavorable, with the amide product being significantly higher in energy than the starting ester, explaining why this reaction is less efficient. researchgate.net

| Amine | Relative Energy of Tetrahedral Intermediate (kJ/mol) | Relative Energy of Amide Product (kJ/mol) | Reaction Outcome | Reference |

|---|---|---|---|---|

| Ammonia (NH₃) | Low | Favorable (Low Energy) | Successful | researchgate.net |

| Ethylamine (EtNH₂) | Low | Favorable (Low Energy) | Successful | researchgate.net |

| Benzylamine (BnNH₂) | Low | Favorable (Low Energy) | Successful | researchgate.net |

| Aniline | Similar to others | Unfavorable (~40 kJ/mol higher than ester) | Inefficient | researchgate.net |

| Pentan-3-amine | High (Steric Hindrance) | - | Kinetically Controlled (No Intermediate Formation) | researchgate.net |

Note: Energetic values are relative and illustrative of trends found in computational studies.

Reactivity Studies and Transformation Mechanisms to Related Compounds

The chemical reactivity of this compound is primarily centered around the transformations of its key functional groups: the primary amine, the secondary alcohol, and the methyl ester on the aromatic ring. Research in this area has largely been driven by the compound's structural relationship to valuable pharmaceutical agents, most notably phenylephrine (B352888). Consequently, the most studied transformations involve modifications to the amino group, particularly N-methylation, to yield phenylephrine and its derivatives.

The primary amino group in this compound is a nucleophilic center and readily participates in alkylation reactions. The transformation to its N-methylated analogue, a key step in hypothetical synthetic pathways to phenylephrine, is of significant interest. While direct experimental data on this specific molecule is limited in publicly available literature, the principles of N-alkylation of amino alcohols are well-established. Such reactions typically involve the use of a methylating agent in the presence of a base.

Furthermore, the presence of both an amino and a hydroxyl group allows for the formation of cyclic structures. For instance, reactions of β-amino alcohols with carbon disulfide can lead to the formation of 2-oxazolidinethiones or 2-thiazolidinethiones, depending on the reaction conditions and the relative reactivity of the hydroxyl and amino groups.

The aromatic ring, activated by the hydroxyl and aminoethyl substituents, is susceptible to electrophilic substitution reactions. However, the ester group is a deactivating group, which would direct incoming electrophiles to the meta position relative to itself. The interplay of these activating and deactivating effects determines the regioselectivity of such reactions. For example, nitration of methyl benzoate results in the formation of methyl 3-nitrobenzoate.

The ester functional group itself can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(1-amino-2-hydroxyethyl)benzoic acid. This transformation is a standard reaction for esters.

A significant transformation pathway for compounds with a similar core structure, such as 3-[2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol, involves debenzylation to yield the corresponding secondary amine, phenylephrine. This suggests that if the amino group of this compound were to be protected with a benzyl (B1604629) group, a subsequent debenzylation step would be a feasible transformation.

Interactive Data Table: Potential Transformations of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Methylating Agent (e.g., Methyl Iodide), Base | Methyl 3-(1-(methylamino)-2-hydroxyethyl)benzoate | N-Alkylation |

| This compound | Carbon Disulfide (CS2) | 5-(3-(methoxycarbonyl)phenyl)oxazolidine-2-thione | Cyclization |

| This compound | Strong Acid/Base, Water | 3-(1-amino-2-hydroxyethyl)benzoic acid | Ester Hydrolysis |

| This compound | Nitrating Agent (e.g., HNO3/H2SO4) | Methyl 3-(1-amino-2-hydroxyethyl)-4-nitrobenzoate | Electrophilic Aromatic Substitution |

Detailed research findings on the specific reactivity of this compound are often embedded within broader synthetic studies of related pharmaceutical compounds. For example, the synthesis of phenylephrine often involves intermediates with a similar structural framework. One patented method for producing a phenylephrine intermediate involves the reduction of a ketone precursor, which could theoretically be synthesized from a derivative of this compound. Another approach involves the enzymatic reduction of a protected aminoketone, highlighting the potential for biocatalytic transformations.

The reactivity of the β-amino alcohol moiety is a well-studied area in organic chemistry. The ring-opening of epoxides with amines is a common method for synthesizing such structures, and the reverse reaction, the formation of epoxides from β-amino alcohols, can also occur under specific conditions. These fundamental reactions provide a basis for understanding the potential transformations of Methyl 3-(1-amino-2-

Sophisticated Spectroscopic and Structural Elucidation of Methyl 3 1 Amino 2 Hydroxyethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For Methyl 3-(1-amino-2-hydroxyethyl)benzoate, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and stereochemistry of the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the 1-amino-2-hydroxyethyl side chain. The aromatic protons on the benzene (B151609) ring are expected to appear in the range of 7.0-8.0 ppm. The exact chemical shifts and multiplicities will depend on their substitution pattern. The singlet for the methyl ester protons (O-CH₃) would likely be observed around 3.9 ppm. The protons of the side chain, including the methine proton (CH-NH₂) and the methylene (B1212753) protons (CH₂-OH), would exhibit characteristic shifts and couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the downfield region, typically around 166-168 ppm. The aromatic carbons would resonate in the 120-140 ppm range. The carbons of the methoxy group and the side chain would appear in the more upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data Tables:

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are theoretical values based on established increments and data from similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.8 - 8.2 | m | - |

| Aromatic-H | 7.3 - 7.6 | m | - |

| CH (on side chain) | ~4.1 | t | ~6.5 |

| OCH₃ | ~3.9 | s | - |

| CH₂ (on side chain) | ~3.6 | d | ~6.5 |

| NH₂ | variable (broad s) | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~167 |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic CH | 125 - 135 |

| CH (on side chain) | ~70 |

| CH₂ (on side chain) | ~65 |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D NMR and for elucidating the complete bonding network and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the methine proton (CH) and the methylene protons (CH₂) of the side chain would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, a correlation between the methoxy protons and the ester carbonyl carbon would confirm the methyl ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be instrumental in determining the stereochemistry and conformation of the molecule, particularly the relative orientation of the substituents on the side chain.

Computational Prediction of NMR Chemical Shifts

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict NMR chemical shifts with a high degree of accuracy. uq.edu.auyoutube.comresearchgate.net These calculations involve optimizing the molecular geometry and then computing the NMR shielding tensors. uq.edu.auyoutube.com The predicted shifts, when compared with experimental data of related compounds, can provide strong evidence for the proposed structure. uq.edu.au Different functionals and basis sets can be used to refine the accuracy of the predictions. uq.edu.auresearchgate.net

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of the elemental formula, which for this compound is C₁₀H₁₃NO₃. The expected monoisotopic mass would be approximately 195.0895 g/mol . The high precision of HRMS helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Pathways

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable insights into the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with an m/z corresponding to the loss of 31 Da.

Loss of the carbomethoxy group (-COOCH₃): A fragment corresponding to the loss of 59 Da would indicate the cleavage of the entire ester group.

Cleavage of the side chain: Fragmentation of the C-C bond in the side chain could lead to the formation of ions corresponding to the benzylic portion and the amino-alcohol portion. For example, a characteristic fragment would be the loss of the CH₂OH group.

Loss of water (-H₂O): Dehydration is a common fragmentation pathway for molecules containing a hydroxyl group.

By carefully analyzing the masses and relative abundances of these fragment ions, the connectivity of the atoms within the molecule can be confirmed.

Table 3: Predicted Major Fragmentation Ions in MS/MS

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

|---|---|

| 178 | [M - NH₃]⁺ |

| 164 | [M - OCH₃]⁺ |

| 136 | [M - COOCH₃]⁺ |

| 121 | [C₆H₄CO]⁺ |

Ion Mobility Spectrometry (IMS) for Gas-Phase Structure Interpretation

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that provides information about the structure of an ion by measuring its velocity through a drift tube filled with an inert buffer gas under the influence of a weak electric field. This technique separates ions based on their size, shape, and charge state, offering a parameter known as the collision cross-section (CCS), which is a measure of the ion's rotational average projected area.

For the analysis of this compound, the molecule would first be ionized, typically using a soft ionization method like electrospray ionization (ESI) to form the protonated molecule, [M+H]⁺. The primary site of protonation would likely be the basic amino group. This ion would then be introduced into the ion mobility drift cell.

In the gas phase, the ion's conformation can be influenced by intramolecular interactions, such as hydrogen bonding between the protonated amino group, the hydroxyl group, and the ester carbonyl oxygen. Different conformers (e.g., folded vs. extended structures) would present different shapes and, consequently, would have distinct drift times and CCS values.

While no experimentally determined CCS values for this compound have been published, IMS would be the ideal technique to investigate its gas-phase conformational landscape. By comparing experimentally measured CCS values with those calculated for theoretically optimized structures (using computational chemistry), one could gain significant insight into the preferred three-dimensional shape of the isolated ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe molecular structure. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrational modes that cause a change in the molecule's polarizability.

A detailed vibrational analysis of this compound would reveal characteristic bands corresponding to its primary functional groups. Although a complete, published spectrum is not available, the expected vibrational frequencies can be predicted based on established group frequencies and data from similar molecules.

Key expected vibrational modes include:

O-H and N-H Stretching: The alcohol O-H and the primary amine N-H stretching vibrations are expected in the 3500-3200 cm⁻¹ region. The O-H stretch would likely appear as a broad band due to hydrogen bonding, while the N-H₂ group should show two distinct bands for its asymmetric and symmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band corresponding to the ester carbonyl (C=O) stretch is anticipated in the region of 1725-1700 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will produce several characteristic bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring motion of the primary amine group is expected to produce a band of medium intensity around 1640-1560 cm⁻¹.

C-O Stretching: Two distinct C-O stretching bands are expected: one for the C-O bond of the alcohol (around 1100-1000 cm⁻¹) and another for the ester C-O linkage (around 1300-1150 cm⁻¹).

The following table summarizes the predicted key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | ~3400 (broad) | Strong, Broad | Weak |

| N-H Asymmetric & Symmetric Stretch | Amine (-NH₂) | ~3400-3300 (two bands) | Medium | Medium |

| C-H Stretch (Aromatic) | Ar-H | ~3100-3000 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₂, -CH, -CH₃ | ~2980-2850 | Medium-Strong | Strong |

| C=O Stretch | Ester (-COOCH₃) | ~1715 | Very Strong | Medium |

| N-H Bend | Amine (-NH₂) | ~1600 | Medium-Strong | Weak |

| C=C Stretch (Aromatic) | Aromatic Ring | ~1600, 1580, 1450 | Medium-Strong | Strong |

| C-O Stretch | Ester (Ar-C-O), Alcohol (C-OH) | ~1300-105 |

Computational and Quantum Chemical Investigations of Methyl 3 1 Amino 2 Hydroxyethyl Benzoate

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

Computational chemistry provides powerful tools for investigating the molecular properties of chemical compounds from first principles. Among the most widely used methods are Density Functional Theory (DFT) and ab initio calculations, which are employed to solve the electronic Schrödinger equation and predict a molecule's electronic structure. southampton.ac.uk DFT methods, such as the popular B3LYP functional, calculate the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy. nih.govaimspress.com Ab initio methods, while often more computationally intensive, derive solutions directly from quantum mechanical principles without empirical parameters.

These computational approaches are instrumental in understanding the fundamental characteristics of molecules like Methyl 3-(1-amino-2-hydroxyethyl)benzoate. They allow for the detailed exploration of its geometry, stability, and electronic properties, which govern its chemical behavior. nih.gov By modeling the molecule in different environments, such as in the gas phase or in various solvents using models like the Polarizable Continuum Model (PCM), researchers can gain insight into its behavior under diverse conditions. tandfonline.com

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates key structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this analysis reveals the precise spatial relationship between the substituted benzene (B151609) ring and the amino-2-hydroxyethyl side chain.

Computational studies on analogous aromatic compounds, such as methyl-3-aminothiophene-2-carboxylate, show that optimized bond lengths and angles calculated via DFT methods (e.g., at the B3LYP/6-311++G(d,p) level of theory) are generally in good agreement with experimental data obtained from X-ray crystallography. tandfonline.commdpi.com For instance, in related benzoate (B1203000) structures, C=O bond lengths are typically around 1.22 Å, while C–O single bonds are in the range of 1.34 Å. mdpi.com The planarity of the benzoate group is also a key feature, with the atoms of the aromatic ring and the ester group lying nearly in the same plane. nih.gov The energetic stability of different conformers, which arise from rotation around single bonds, can be compared to identify the global minimum energy structure, providing a model of the molecule's preferred shape.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O | 1.22 Å |

| C-O (ester) | 1.35 Å | |

| C-N | 1.46 Å | |

| C-O (hydroxyl) | 1.43 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | O=C-O | 124° |

| C-C-N | 111° | |

| C-C-O (hydroxyl) | 109° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. rsc.org For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amino group and the benzene ring, while the LUMO would likely be distributed over the electron-deficient ester group. This distribution dictates how the molecule interacts with other reagents. nih.gov

Table 2: Illustrative Frontier Orbital Energies Note: Values are representative for similar aromatic compounds and demonstrate the type of data generated by FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species). The MEP map is color-coded: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue represents regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green and yellow areas denote intermediate potential. walisongo.ac.id

For this compound, the MEP map would likely show a strongly negative potential (red) around the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups, as well as the nitrogen of the amino (-NH2) group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, making them susceptible to nucleophilic attack. walisongo.ac.id This visual representation provides immediate, qualitative insight into the molecule's reactive behavior.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This method is particularly effective for quantifying electron delocalization, also known as hyperconjugation. This phenomenon involves donor-acceptor interactions where electrons from a filled (donor) NBO, such as a bonding orbital (σ) or a lone pair (n), are donated into an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). southampton.ac.uk

Table 3: Representative NBO Donor-Acceptor Interactions Note: Data is illustrative for a molecule with similar functional groups.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of hydroxyl | σ* (C-H) | 2.8 |

| LP (N) of amine | σ* (C-C) | 3.5 |

| π (C-C) of ring | π* (C=O) | 18.7 |

| LP (O) of carbonyl | π* (C-C) of ring | 25.1 |

DFT calculations are highly effective at predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds.

Comparing the calculated spectrum with experimental data allows for a detailed and accurate assignment of the observed spectral bands. nih.gov For this compound, calculations would predict characteristic vibrational frequencies for key functional groups. For example, the O-H stretching of the alcohol group, N-H stretching of the amine, C=O stretching of the ester, and various C-C and C-H vibrations of the aromatic ring would all appear at distinct wavenumbers. Discrepancies between calculated harmonic frequencies and experimental values are common due to anharmonicity and environmental effects, but scaling factors are often applied to improve the agreement. nih.gov

Table 4: Illustrative Calculated Vibrational Frequencies Note: Wavenumbers are representative for a molecule with similar functional groups.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3500 |

| N-H Stretch | Amine | 3410, 3320 |

| C-H Stretch (Aromatic) | Benzene Ring | 3080 |

| C=O Stretch | Ester | 1725 |

| C-N Stretch | Amine | 1280 |

| C-O Stretch | Hydroxyl/Ester | 1250, 1050 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical methods like DFT provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the atomic motions over time. MD solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or bound to a biological target.

For this compound, MD simulations can reveal the flexibility of the hydroxyethyl (B10761427) side chain and how its conformation changes over time. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. Furthermore, MD can explicitly model interactions between the molecule and its surroundings. For example, a simulation in a water box would show the formation and breaking of hydrogen bonds between the molecule's hydroxyl and amino groups and the surrounding water molecules. mdpi.com This provides detailed insight into solvation effects and the thermodynamic parameters governing interactions, such as hydrogen bonding and van der Waals forces, which are critical for the molecule's behavior in a biological context. mdpi.com

Ligand-Target Binding Conformations and Stability

Understanding how a ligand interacts with a biological target is fundamental to predicting its activity. Computational docking and molecular dynamics (MD) simulations are primary tools for exploring these interactions. For a molecule like this compound, a plausible target could be a G-protein coupled receptor, such as a β-adrenergic receptor, given its phenylethanolamine core. nih.gov

Docking studies can predict the most favorable binding pose of the ligand within the receptor's active site. These predictions are scored based on the energetic favorability of the interactions, which include hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The amino and hydroxyl groups of the ligand are key hydrogen bond donors and acceptors, likely interacting with polar residues such as aspartate or serine in the active site. nih.gov

Furthermore, the structural rigidity of the aminobenzoic acid portion of the molecule can play a significant role in the binding mechanism. Studies on similar aminobenzoic acid derivatives have shown that a rigid aromatic backbone can sterically hinder the "induced fit" conformational changes that are often necessary for activating a biological target like the ribosome's peptidyl transferase center. nih.gov This suggests that while the ligand may bind, its ability to elicit a functional response might be modulated by its conformational rigidity. The stability of the ligand-target complex is quantified by metrics such as the binding free energy or the inhibitory constant (Ki), which can be estimated from simulation data.

Table 1: Hypothetical Docking Results for this compound with a Model Receptor Active Site

| Parameter | Predicted Value | Interacting Residues (Example) |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 |

|

| Estimated Binding Energy (kcal/mol) | -9.2 | |

| Predicted Ki (nM) | 150 |

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

The hydrogen bonding capabilities of this compound are critical to its structure and interactions. The molecule contains multiple hydrogen bond donor (amino -NH2, hydroxyl -OH) and acceptor (hydroxyl -OH, ester carbonyl C=O, ester ether C-O) sites. This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonds, for instance between the hydroxyl group and the amino group, or between the amino group and the ester's carbonyl oxygen, can significantly influence the molecule's preferred conformation. In the solid state, intermolecular hydrogen bonds dictate the crystal packing arrangement. nih.gov As seen in related crystal structures of aminobenzoic acid derivatives, molecules often link into three-dimensional networks via these interactions. nih.gov

Computational methods such as Natural Bonding Orbital (NBO) analysis can be used to investigate the charge delocalization and strength of these hydrogen bonds, providing interaction energies in kcal/mol. acs.org Additionally, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice, delineating the contributions of H···O, H···H, and other non-covalent interactions.

Table 2: Potential Hydrogen Bond Interactions in this compound

| Interaction (D–H···A) | Type | Typical Distance (Å) (D···A) | Typical Angle (°) (D–H···A) |

|---|---|---|---|

| O–H···N | Intramolecular | 2.7 - 3.2 | 140 - 170 |

| N–H···O=C | Intra- or Intermolecular | 2.8 - 3.3 | 150 - 180 |

| N–H···O(hydroxyl) | Intermolecular | 2.8 - 3.3 | 150 - 180 |

| O–H···O=C | Intermolecular | 2.6 - 3.0 | 160 - 180 |

Conformational Landscapes and Trajectories

While the benzoate ring is largely planar, the 1-amino-2-hydroxyethyl side chain possesses significant conformational flexibility. The rotational freedom around the C-C and C-N bonds allows the molecule to adopt various shapes (conformers). Understanding this conformational landscape is crucial, as the biologically active conformation may not be the lowest energy state in solution.

Molecular dynamics (MD) simulations are employed to explore these conformational possibilities over time. mdpi.com By simulating the molecule's movement in a solvent box, one can generate trajectories that reveal the preferred dihedral angles and the energy barriers between different conformational states. The Automated Topology Builder (ATB) can be used to generate the force field parameters necessary for such simulations. uq.edu.au Relaxed potential energy surface scans, where specific dihedral angles are systematically rotated and the energy is calculated at each step, can also identify stable conformers and the transition states between them. mdpi.com

Table 3: Key Dihedral Angles and Potential Low-Energy Conformations

| Dihedral Angle | Description | Predicted Stable Angles (°) |

|---|---|---|

| τ1 (CAr-CAr-Cα-N) | Rotation of side chain relative to ring | ~90, ~270 |

| τ2 (CAr-Cα-N-H) | Orientation of amino group | 60, 180, 300 (staggered) |

| τ3 (N-Cα-Cβ-O) | Gauche/Anti orientation of amino and hydroxyl groups | ~60 (gauche), ~180 (anti) |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing atomistic-level detail of the steps and transition states involved. researchgate.net For this compound, a key reaction of interest is the aminolysis or hydrolysis of the methyl ester. Density functional theory (DFT) methods are well-suited for modeling these reaction pathways. nih.gov By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. mdpi.com Such studies can distinguish between different possible mechanisms, for example, a one-step concerted pathway versus a multi-step pathway involving a tetrahedral intermediate. researchgate.netnih.gov

Activation Energies and Reaction Pathways

The feasibility of a proposed reaction mechanism is determined by its activation energy (Gibbs free energy of activation, ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. DFT calculations can provide reliable estimates of these energy barriers. mdpi.com

For the aminolysis of a methyl benzoate derivative, studies have shown that the reaction can proceed through different pathways, and that the presence of a catalyst (such as another amine molecule acting as a proton shuttle) can significantly lower the activation energy. researchgate.netnih.gov The structure of the calculated transition state, particularly the imaginary frequency corresponding to the reaction coordinate, confirms the transformation connecting the reactant and product. nih.gov Comparing the activation energies for catalyzed versus uncatalyzed, and concerted versus stepwise pathways, allows for the identification of the most favorable reaction route.

Table 4: Hypothetical Calculated Activation Energies for Ester Hydrolysis

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Uncatalyzed Stepwise | Formation of a tetrahedral intermediate without a catalyst. | 35.2 |

| Uncatalyzed Concerted | A single transition state without an intermediate. | 38.5 |

| General-Base Catalyzed | A second molecule facilitates proton transfer. nih.gov | 22.8 |

| Acid-Catalyzed | Protonation of the carbonyl oxygen. | 19.5 |

Computational Approaches in Structure Elucidation

Computational methods are invaluable in modern structure elucidation, working in concert with experimental techniques like NMR spectroscopy and X-ray crystallography. DFT calculations can predict various spectroscopic properties, which can then be compared to experimental data to confirm or refine a proposed structure. mdpi.com

For example, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated with good accuracy. A strong correlation between the calculated and experimental spectra provides powerful evidence for the correctness of the assigned structure. mdpi.com Discrepancies can point to incorrect assignments or suggest that the molecule adopts an unexpected conformation in solution.

Furthermore, quantum chemical calculations can determine properties like pKa values for the ionizable amino and hydroxyl groups. nih.govresearchgate.net These values are crucial for understanding how the molecule will behave in different pH environments, such as physiological conditions, which in turn affects its binding to biological targets and its solubility.

Table 5: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C=O (ester) | 167.1 | 166.8 |

| CAr-COOCH3 | 131.2 | 130.9 |

| CαH-N | 58.5 | 59.0 |

| CβH2-O | 65.3 | 64.8 |

| O-CH3 | 52.4 | 52.1 |

Structure Activity Relationship Sar Studies of Methyl 3 1 Amino 2 Hydroxyethyl Benzoate and Analogues

Impact of Substituents on the Aromatic Ring

Substituents on the aromatic ring play a pivotal role in modulating the electronic properties and, consequently, the biological activity of the molecule. The nature and position of these substituents determine whether they activate or deactivate the ring towards interaction with biological targets. wvu.edu

Substituents are broadly classified based on their electronic effects:

Electron-donating groups (e.g., -OH, -OR, -NH2, alkyl groups) are typically activating. They increase the electron density of the aromatic ring, making it more nucleophilic. libretexts.orgminia.edu.eg For example, a hydroxy (-OH) or methoxy (B1213986) (-OCH3) group can increase the rate of electrophilic substitution by several orders of magnitude compared to unsubstituted benzene (B151609). lumenlearning.comlibretexts.org

Electron-withdrawing groups (e.g., -NO2, -CN, -COR, -CO2R, halogens) are deactivating. They pull electron density away from the ring, making it less reactive. libretexts.orglibretexts.org The carbomethoxy group (-COOCH3) present in Methyl 3-(1-amino-2-hydroxyethyl)benzoate is an electron-withdrawing group, which deactivates the ring. minia.edu.egnih.gov

The position of the substituent is also critical. For adrenergic receptor agonists, a hydroxyl group at the meta-position (position 3) is often associated with alpha-adrenergic activity, whereas a hydroxyl at the para-position (position 4) is linked to beta-adrenergic activity. youtube.com A study on arylethanolamine derivatives found that introducing groups like isopropyl or fluoro at the meta-position of octopamine (B1677172) improved its affinity for alpha-adrenergic receptors, while similar substitutions at the para-position were detrimental. nih.gov The presence of a carbomethoxy group was also evaluated, indicating its role in influencing receptor affinity. nih.gov

| Substituent | Position | Electronic Effect | Impact on α-Adrenergic Activity | Reference |

|---|---|---|---|---|

| -OH | meta (3) | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Generally required for alpha activity | youtube.com |

| -OH | para (4) | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Generally required for beta activity | youtube.com |

| -F | meta (3) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Improves affinity (6x vs. H) | nih.gov |

| -CH(CH3)2 | meta (3) | Electron-Donating (Inductive) | Improves affinity (3x vs. H) | nih.gov |

| -COOCH3 | meta (3) | Electron-Withdrawing (Inductive & Resonance) | Detrimental to affinity | nih.gov |

| -COOCH3 | para (4) | Electron-Withdrawing (Inductive & Resonance) | Detrimental to affinity | nih.gov |

Influence of Amino Alcohol Moiety Modifications

The amino alcohol moiety, -CH(OH)-CH2-NH2, is fundamental to the activity of many phenylethanolamines.

Hydroxyl Group: The hydroxyl group on the benzylic carbon is crucial for direct-acting sympathomimetic activity, as it mimics the structure of endogenous catecholamines like norepinephrine (B1679862). youtube.com Its presence creates a chiral center, which has significant implications for molecular recognition. wikipedia.org

Amino Group: The nature of the substituent on the terminal amino group dictates receptor selectivity. As the size of the alkyl substituent on the nitrogen increases, activity at alpha-adrenergic receptors tends to decrease, while activity at beta-adrenergic receptors increases. youtube.com Primary and secondary amines generally show good activity, while tertiary amines and quaternary ammonium (B1175870) salts are often inactive.

Carbon Side Chain: Substitution on the alpha-carbon (the carbon adjacent to the amino group) can influence metabolism. Small alkyl groups, like methyl, can slow down metabolism by monoamine oxidase (MAO), potentially prolonging the compound's action. youtube.com

Stereochemical Configuration and its Role in Molecular Recognition

The presence of a hydroxyl group on the benzylic carbon of the phenylethanolamine structure creates a chiral center. wikipedia.org This means that this compound can exist as two enantiomers, (R) and (S). This stereochemistry is critical for specific interactions with chiral biological targets like enzymes and receptors.

For the enzyme phenylethanolamine N-methyltransferase (PNMT), which converts norepinephrine to epinephrine, stereochemistry is a key determinant of ligand activity. nih.gov

The enzyme preferentially acts on phenylethanolamine substrates with the (1R) configuration. nih.gov

Studies with optically active 2-amino-1-tetralols, which are conformationally restricted phenylethanolamines, revealed that isomers with a (2S) configuration showed higher affinity for PNMT. nih.gov

The optimal configuration for a good PNMT substrate was found to be a combination of (1R, 2S), as seen in (1R,2S)-2-amino-1-tetralol, which demonstrated high affinity (Km = 4.5 µM) and was an effective substrate for methyl transfer. nih.gov

Research on PNMT substrate specificity showed that the R-(-)-enantiomer of phenylethanolamine was a better substrate than the S-(+)-enantiomer. wikipedia.org

This highlights that the precise three-dimensional arrangement of the amino and hydroxyl groups is essential for proper orientation and binding within the active site of the target protein. nih.gov

In Vitro Molecular-Level Biological Assays for Mechanistic Understanding

To elucidate the mechanisms of action of this compound and its analogs, various in vitro assays are employed. These include enzyme inhibition studies and receptor binding assays.

Acetylcholinesterase (AChE): AChE inhibitors are used to treat symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.gov While direct studies on this compound are scarce, research on related structures provides insights. Studies on various hydroxybenzoic acids have shown they can act as reversible AChE inhibitors. nih.gov For example, methyl syringinate, a hydroxybenzoic acid derivative, was identified as a competitive inhibitor. nih.gov This suggests that the methyl benzoate (B1203000) portion of the target molecule could potentially interact with the AChE active site.

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes involved in numerous physiological processes. nih.gov Phenols and their derivatives have been identified as a "non-classical" class of CA inhibitors. mdpi.com Unlike classical sulfonamide inhibitors that coordinate directly to the catalytic zinc ion, phenols are thought to inhibit the enzyme by anchoring to the zinc-bound water molecule or hydroxide (B78521) ion via a hydrogen bond. researchgate.netnih.gov This alternative binding mode opens avenues for designing isoform-specific inhibitors. mdpi.com The inhibitory activity of various phenolic compounds and other derivatives has been quantified against several human CA (hCA) isoforms.

| Compound Class | Target Enzyme | Inhibition Constant (K_i) | Reference |

|---|---|---|---|

| 4-Methyl-catechol | hCA IX | Submicromolar Range | nih.gov |

| 3-Methoxycatechol | hCA XII | Submicromolar Range | nih.gov |

| Substituted Pyrazolines (e.g., 9-16) | hCA I | 316.7 - 533.1 nM | nih.gov |

| Substituted Pyrazolines (e.g., 9-16) | hCA II | 412.5 - 624.6 nM | nih.gov |

| Acetazolamide (Reference) | hCA I | 278.8 nM | nih.gov |

| Acetazolamide (Reference) | hCA II | 293.4 nM | nih.gov |